molecular formula C21H26ClN3O5 B14660103 Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-((4-methyl-1-piperazinyl)carbonyl)-, monohydrochloride CAS No. 39731-78-7

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-((4-methyl-1-piperazinyl)carbonyl)-, monohydrochloride

Cat. No.: B14660103
CAS No.: 39731-78-7
M. Wt: 435.9 g/mol
InChI Key: RQSUGDOYELIQBQ-UHFFFAOYSA-N
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Description

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-((4-methyl-1-piperazinyl)carbonyl)-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-((4-methyl-1-piperazinyl)carbonyl)-, monohydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrroloisoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of methoxy groups and the piperazinyl carbonyl moiety through substitution reactions.

    Hydrochloride Formation: The final step often involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Various substitution reactions can occur, especially involving the piperazinyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Pyrroloisoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Methoxy-Substituted Heterocycles: Compounds with methoxy groups on a heterocyclic ring.

    Piperazinyl Carbonyl Compounds: Molecules containing the piperazinyl carbonyl moiety.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, or pharmacokinetic properties.

Properties

CAS No.

39731-78-7

Molecular Formula

C21H26ClN3O5

Molecular Weight

435.9 g/mol

IUPAC Name

8,9-dimethoxy-2-(4-methylpiperazine-1-carbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H25N3O5.ClH/c1-22-6-8-23(9-7-22)20(25)15-11-16-14-12-18(29-3)17(28-2)10-13(14)4-5-24(16)19(15)21(26)27;/h10-12H,4-9H2,1-3H3,(H,26,27);1H

InChI Key

RQSUGDOYELIQBQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N3CCC4=CC(=C(C=C4C3=C2)OC)OC)C(=O)O.Cl

Origin of Product

United States

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